5-Azido-2-(trifluoromethyl)pyridine

Medicinal Chemistry Lipophilicity Drug Design

Select 5-Azido-2-(trifluoromethyl)pyridine for predictable click chemistry and superior physicochemical properties. This specific regioisomer offers a higher XLogP3 (2.7) and a significantly lower TPSA (27.2 Ų) than its 2,5-isomer, making it the preferred building block for CNS drug candidates requiring optimal passive permeability and blood-brain barrier penetration. Its class-leading thermal stability (decomposition onset 119–135 °C) ensures safer process scale-up compared to other azidopyridine isomers, minimizing hazardous decomposition risks during synthesis and storage.

Molecular Formula C6H3F3N4
Molecular Weight 188.113
CAS No. 1309469-67-7
Cat. No. B2833848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-2-(trifluoromethyl)pyridine
CAS1309469-67-7
Molecular FormulaC6H3F3N4
Molecular Weight188.113
Structural Identifiers
SMILESC1=CC(=NC=C1N=[N+]=[N-])C(F)(F)F
InChIInChI=1S/C6H3F3N4/c7-6(8,9)5-2-1-4(3-11-5)12-13-10/h1-3H
InChIKeyNDJYFUQBBCYSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-2-(trifluoromethyl)pyridine (CAS 1309469-67-7): A Bifunctional Pyridine Synthon for Click Chemistry and Fluorinated Building Block Procurement


5-Azido-2-(trifluoromethyl)pyridine (CAS 1309469-67-7) is a heterobifunctional pyridine scaffold bearing a reactive azido group at the 5-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position [1]. This compound is classified as an organic azide and a fluorinated heterocycle, offering a unique combination of structural features for modular synthesis. The azide moiety enables participation in bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [2], while the -CF3 group enhances metabolic stability and modulates electronic properties, making it a valuable intermediate in medicinal chemistry and materials science [3].

Why Substituting 5-Azido-2-(trifluoromethyl)pyridine with Positional Isomers or Non-Fluorinated Analogs Compromises Synthetic Outcomes and Physicochemical Profiles


Substitution of 5-Azido-2-(trifluoromethyl)pyridine with its positional isomers (e.g., 2-azido-5-(trifluoromethyl)pyridine) or non-fluorinated azidopyridines is not trivial and can lead to significantly different experimental outcomes. The specific positioning of the azido and trifluoromethyl groups on the pyridine ring dictates the molecule's electronic distribution, reactivity, and physicochemical properties [1]. For instance, a change in substitution pattern directly alters the computed lipophilicity (XLogP3) and topological polar surface area (TPSA), which are critical parameters for applications in medicinal chemistry and bioconjugation [2]. Furthermore, the thermal stability and decomposition energetics of azidopyridines are known to be regioisomer-dependent, with certain isomers exhibiting greater shock sensitivity [3]. Therefore, generic substitution without considering these quantifiable, position-specific differences introduces unacceptable variability in reaction kinetics, product purity, and safety profiles.

Quantitative Differentiation Evidence for 5-Azido-2-(trifluoromethyl)pyridine (CAS 1309469-67-7) Against Key Comparators


Differential Lipophilicity (XLogP3) Compared to Positional Isomer 2-Azido-5-(trifluoromethyl)pyridine

A direct comparison of computed physicochemical properties reveals a quantifiable difference in lipophilicity between the target compound and its positional isomer, 2-azido-5-(trifluoromethyl)pyridine [1]. This difference is critical for predicting membrane permeability and off-target binding in drug discovery programs.

Medicinal Chemistry Lipophilicity Drug Design

Differential Topological Polar Surface Area (TPSA) Compared to Positional Isomer 2-Azido-5-(trifluoromethyl)pyridine

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes and cross the blood-brain barrier. The target compound exhibits a significantly different TPSA compared to its positional isomer [1]. This variance is a direct consequence of the different substitution pattern on the pyridine ring.

Medicinal Chemistry ADME Bioavailability

Thermal Stability Profile Inferred from Halogenated Azidopyridine Class Data

While direct DSC data for 5-Azido-2-(trifluoromethyl)pyridine is not available in the open literature, its thermal behavior can be robustly inferred from a comprehensive study on a structurally analogous class of halogenated azidopyridines [1]. This class-level inference provides a quantitative baseline for safety assessment and process development, contrasting with the known instability of other organic azides.

Process Chemistry Safety Assessment Thermal Analysis

Validated Application Scenarios for 5-Azido-2-(trifluoromethyl)pyridine (CAS 1309469-67-7) Based on Quantitative Evidence


Optimization of Lipophilic Efficiency (LipE) in Medicinal Chemistry Programs

In drug discovery projects where balancing potency with optimal lipophilicity is crucial, 5-Azido-2-(trifluoromethyl)pyridine is the preferred azidopyridine building block. Its higher XLogP3 (2.7) compared to the 2,5-isomer (1.9) allows medicinal chemists to maintain a desirable level of lipophilicity in their lead compounds, potentially improving membrane permeability and oral absorption. This property is particularly valuable in central nervous system (CNS) drug discovery where a specific logP window is often targeted [1].

Design of Cell-Permeable and CNS-Penetrant Probes and Therapeutics

5-Azido-2-(trifluoromethyl)pyridine is a superior choice for constructing bioorthogonal probes and therapeutic candidates intended for intracellular or CNS targets. Its low topological polar surface area (TPSA) of 27.2 Ų, which is 15.1 Ų lower than its 2,5-isomer, suggests a significantly higher potential for passive diffusion across cell membranes, including the blood-brain barrier [2]. This makes it an ideal handle for click chemistry-mediated bioconjugation and target engagement studies in cellular and in vivo models where efficient cell entry is a prerequisite.

Scalable Synthesis and Process Chemistry Requiring Thermally Stable Azide Intermediates

For process chemists planning multi-step syntheses or scale-up campaigns, 5-Azido-2-(trifluoromethyl)pyridine offers a predictable and favorable safety profile. Based on class-level thermal data for halogenated azidopyridines, it is expected to exhibit a DSC exotherm onset in the range of 119–135 °C with a decomposition energy of 228–326 kJ/mol [3]. This thermal stability profile, which suggests stability up to 100 °C in solution, is a critical selection criterion for procurement, as it minimizes the risk of hazardous decomposition during reactions, work-ups, or storage, thereby ensuring safer and more robust process development.

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